2-Neopentylpyridine

Description

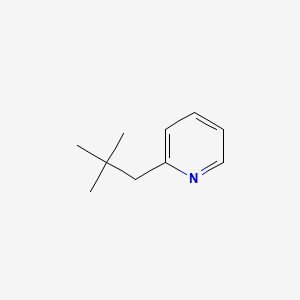

2-Neopentylpyridine (IUPAC name: 2-(2,2-dimethylpropyl)pyridine) is a pyridine derivative featuring a bulky neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the pyridine ring. This compound is notable for its sterically hindered structure, which significantly influences its reactivity and physical properties. Synthetically, it can be prepared via alkylation of pyridine with neopentyl halides under transition-metal catalysis or through cyclopalladation reactions . The neopentyl group introduces substantial steric bulk, making this compound a valuable substrate for studying steric effects in organometallic reactions. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

Properties

CAS No. |

31590-84-8 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |

InChI Key |

KNDJNVWEKSLWOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Palladium-Catalyzed Allylation

In contrast, 2-(methoxymethyl)pyridine reacts efficiently under similar conditions, underscoring the critical role of substituent size .

Cyclopalladation

Despite steric challenges, this compound undergoes cyclopalladation to form six-membered metallocycles. The bulky neopentyl group stabilizes the transition state by enforcing a specific geometry, a phenomenon also observed in 2-pivaloylpyridine . This contrasts with smaller substituents (e.g., methyl), where five-membered metallocycles are typically favored.

Physical Properties

The steric bulk of the neopentyl group increases molecular rigidity, leading to higher melting points and lower solubility in polar solvents compared to analogues like 2-methylpyridine. For example:

- This compound : Estimated melting point >250°C (inferred from structurally similar compounds in ).

- 2-Phenylpyridine : Melting point ~70°C, with higher solubility in aromatic solvents due to planar geometry .

- 2-(Methoxymethyl)pyridine : Lower melting point (~50°C) and higher polarity due to the methoxy group .

Data Tables

Table 1: Comparative Properties of 2-Substituted Pyridines

*Estimated based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.